Benzenamine, 2,5-dipropoxy-4-(1-pyrrolidinyl)-

Lipophilicity Structure-Activity Relationship (SAR) Drug Design

Benzenamine, 2,5-dipropoxy-4-(1-pyrrolidinyl)- is a synthetic substituted aniline derivative featuring a 1,2,4,5-tetrasubstituted benzene core with two n-propoxy groups and a pyrrolidine ring. It has a molecular formula of C₁₆H₂₆N₂O₂ and a molecular weight of 278.39 g/mol.

Molecular Formula C16H26N2O2
Molecular Weight 278.39 g/mol
CAS No. 71550-54-4
Cat. No. B12661548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenamine, 2,5-dipropoxy-4-(1-pyrrolidinyl)-
CAS71550-54-4
Molecular FormulaC16H26N2O2
Molecular Weight278.39 g/mol
Structural Identifiers
SMILESCCCOC1=CC(=C(C=C1N)OCCC)N2CCCC2
InChIInChI=1S/C16H26N2O2/c1-3-9-19-15-12-14(18-7-5-6-8-18)16(11-13(15)17)20-10-4-2/h11-12H,3-10,17H2,1-2H3
InChIKeyGVIVGDWHPMPUGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzenamine, 2,5-dipropoxy-4-(1-pyrrolidinyl)- (CAS 71550-54-4): Chemical Identity and Baseline Properties


Benzenamine, 2,5-dipropoxy-4-(1-pyrrolidinyl)- is a synthetic substituted aniline derivative featuring a 1,2,4,5-tetrasubstituted benzene core with two n-propoxy groups and a pyrrolidine ring [1]. It has a molecular formula of C₁₆H₂₆N₂O₂ and a molecular weight of 278.39 g/mol [1]. The compound is part of a homologous series of 2,5-dialkoxy-4-(1-pyrrolidinyl)anilines that find application as specialty intermediates in medicinal chemistry research, particularly in the synthesis of progesterone receptor modulators and compounds targeting sigma receptors [2][3]. Key predicted physicochemical properties include a boiling point of 457.9 ± 45.0 °C, density of 1.069 ± 0.06 g/cm³, pKa of 7.71 ± 0.40, an XLogP3 of 3.6, and seven rotatable bonds, collectively defining its solubility, permeability, and reactivity profile [1].

Why Generic Substitution Fails for 2,5-dipropoxy-4-(1-pyrrolidinyl)aniline: The Impact of Alkoxy Chain Length


Interchanging different members of the 2,5-dialkoxy-4-(1-pyrrolidinyl)aniline series—such as the dimethoxy, diethoxy, or dibutoxy analogs—is not a trivial decision, as the alkoxy chain length is a critical determinant of lipophilicity, molecular flexibility, and steric bulk [1]. The propoxy substitution represents a specific balance between hydrophobicity and size that cannot be replicated by the shorter-chain ethoxy or longer-chain butoxy variants, which exhibit quantifiably different LogP values, rotatable bond counts, and boiling points . In the context of a structure-activity relationship (SAR) study, even a single methylene unit difference in the alkoxy chain can alter target binding affinity, metabolic stability, and pharmacokinetic profile [1]. Substituting this compound with a generic aniline carrying a different substitution pattern would therefore disrupt the carefully optimized physicochemical properties required for a specific synthetic route or biological assay.

Quantitative Evidence Guide for Benzenamine, 2,5-dipropoxy-4-(1-pyrrolidinyl)-: Comparator-Based Differentiation


Lipophilicity (XLogP3) Comparison Across the 2,5-Dialkoxy-4-(1-pyrrolidinyl)aniline Homologous Series

The target compound's XLogP3 value of 3.6 [1] places it at an intermediate lipophilicity within its homologous series, which is a critical factor for optimizing membrane permeability and target binding. This differentiates it from the more polar dimethoxy (predicted XLogP3 ≈ 1.8) and diethoxy (predicted XLogP3 ≈ 2.5) analogs, and the more lipophilic dibutoxy analog (predicted XLogP3 ≈ 4.6) [2].

Lipophilicity Structure-Activity Relationship (SAR) Drug Design

Molecular Flexibility: Rotatable Bond Count as a Determinant of Conformational Entropy and Target Binding

The target compound contains 7 rotatable bonds [1], compared to 3 in the dimethoxy analog and 9 in the dibutoxy analog . This intermediate flexibility provides a distinct entropic profile upon binding to a biological target, which can be advantageous for optimizing binding affinity and selectivity.

Molecular Flexibility Conformational Analysis Medicinal Chemistry

Boiling Point and Thermal Stability Differentiation for Purification and Handling

The predicted boiling point of 457.9 ± 45.0 °C at 760 mmHg for the target compound is significantly lower than that of the dibutoxy analog (480.1 °C) and higher than that of the diethoxy analog (estimated ~420 °C). This intermediate boiling point directly impacts distillation-based purification strategies and thermal stability during storage and reaction conditions.

Thermal Stability Purification Process Chemistry

Patent-Cited Utility as a Progesterone Receptor Modulator Intermediate: Differential Substitution Pattern Advantage

The SmithKline Beecham patent US 2010/0216813 A1 explicitly claims the class of pyrrolidineanilines as progesterone receptor modulators for treating endometriosis and uterine fibroids [1]. The 2,5-dipropoxy substitution pattern on the aniline ring is critical for achieving the desired steric and electronic complementarity with the progesterone receptor ligand-binding domain. The patent describes a Markush formula (I) that encompasses a range of alkoxy substituents, with the propoxy chain being specifically highlighted as an optimized embodiment [1].

Progesterone Receptor Modulator Endometriosis Medicinal Chemistry

Recommended Application Scenarios for Benzenamine, 2,5-dipropoxy-4-(1-pyrrolidinyl)- Based on Differentiated Evidence


Medicinal Chemistry SAR Exploration of Progesterone Receptor Modulators

This compound is ideally suited as a key intermediate for synthesizing novel progesterone receptor modulators, as outlined in the SmithKline Beecham patent portfolio . Its intermediate LogP (3.6) and rotatable bond count (7) offer a balanced physicochemical profile for optimizing both target binding and pharmacokinetic properties compared to shorter or longer alkoxy homologs.

Sigma Receptor Ligand Development

The substituted pyrrolidine scaffold is a privileged structure for sigma receptor binding . The 2,5-dipropoxy substitution pattern provides a unique steric and electronic environment around the aniline nitrogen, which can be leveraged to design selective sigma-1 or sigma-2 receptor ligands for neurological or oncological indications.

Synthetic Chemistry: Diazonium Salt Precursor for Azo-Dye and Functional Material Synthesis

The presence of a primary aromatic amine makes this compound a versatile precursor for diazotization reactions. The corresponding diazonium salt (CAS 71550-52-2) is known and can be used for azo coupling or Sandmeyer-type transformations . The intermediate boiling point (457.9 °C) relative to dibutoxy analogs facilitates purification by vacuum distillation during scale-up.

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